molecular formula C15H11BrN2O B12456438 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide

3-bromo-N-(2-cyanophenyl)-4-methylbenzamide

Cat. No.: B12456438
M. Wt: 315.16 g/mol
InChI Key: JLWDBURHXRAYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H11BrN2O It is a derivative of benzamide, featuring a bromine atom at the 3-position, a cyano group at the 2-position of the phenyl ring, and a methyl group at the 4-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide typically involves a multi-step process:

    Bromination: The starting material, 4-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Nitrile Formation:

    Amidation: The final step involves the formation of the amide bond between the cyano-substituted phenyl ring and the brominated benzamide moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 3-bromo-N-(2-cyanophenyl)-4-carboxybenzamide.

    Reduction: 3-bromo-N-(2-aminophenyl)-4-methylbenzamide.

    Substitution: 3-substituted-N-(2-cyanophenyl)-4-methylbenzamide derivatives.

Scientific Research Applications

3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving cyano and bromine functional groups.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide: Similar structure but with the methyl group at the 2-position.

    3-Bromo-N-(2-cyanophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group at the 4-position.

    3-Bromo-N-(2-cyanophenyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group at the 4-position.

Uniqueness

3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is unique due to the specific positioning of the bromine, cyano, and methyl groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-bromo-N-(2-cyanophenyl)-4-methylbenzamide

InChI

InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)15(19)18-14-5-3-2-4-12(14)9-17/h2-8H,1H3,(H,18,19)

InChI Key

JLWDBURHXRAYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.